Ethyl 4-(((3,4-dimethoxyphenyl)sulfonyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Description

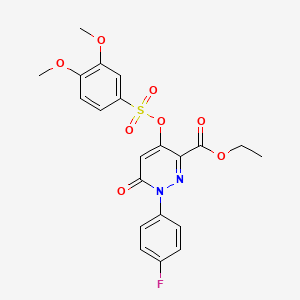

This compound is a pyridazine derivative featuring a 4-fluorophenyl group at position 1, a sulfonyloxy substituent linked to a 3,4-dimethoxyphenyl ring at position 4, and an ethyl ester at position 2.

Properties

IUPAC Name |

ethyl 4-(3,4-dimethoxyphenyl)sulfonyloxy-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN2O8S/c1-4-31-21(26)20-18(12-19(25)24(23-20)14-7-5-13(22)6-8-14)32-33(27,28)15-9-10-16(29-2)17(11-15)30-3/h5-12H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTCSOQSLYYGBSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC(=C(C=C2)OC)OC)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN2O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(((3,4-dimethoxyphenyl)sulfonyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

The compound is synthesized through a multi-step process involving the reaction of specific starting materials that include 3,4-dimethoxyphenol and various sulfonyl derivatives. The final product is characterized by various spectroscopic methods including NMR and mass spectrometry to confirm its structure.

Antimicrobial Activity

Recent studies have demonstrated that the compound exhibits significant antimicrobial properties. In vitro evaluations have shown that it has effective minimum inhibitory concentrations (MICs) against a range of pathogens. For instance, the compound was tested against both Gram-positive and Gram-negative bacteria, with notable activity against Staphylococcus aureus and Escherichia coli.

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.5 | 1.0 |

| Escherichia coli | 1.0 | 2.0 |

| Pseudomonas aeruginosa | 2.0 | 4.0 |

These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents.

Anticancer Properties

The compound's anticancer potential has also been investigated. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

In a study conducted on MCF-7 breast cancer cells, treatment with the compound resulted in:

- IC50 value: 15 µM

- Induction of apoptosis as evidenced by increased annexin V staining.

- Cell cycle arrest at the G2/M phase.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains. The results indicated that the compound significantly reduced bacterial counts in treated cultures compared to control groups.

Case Study 2: Cancer Cell Line Studies

In another investigation focusing on cancer treatments, this compound was administered to various human cancer cell lines. Results showed a dose-dependent decrease in viability across several lines, with particular effectiveness noted in those expressing high levels of certain oncogenes.

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:

- Inhibition of DNA Synthesis: The compound may inhibit enzymes involved in DNA replication.

- Modulation of Signaling Pathways: It appears to affect pathways related to cell growth and apoptosis.

- Biofilm Disruption: The compound has shown potential in disrupting biofilm formation in bacterial cultures, enhancing its antimicrobial efficacy.

Comparison with Similar Compounds

Structural Analogues in the Pyridazine Carboxylate Family

The compound belongs to a broader class of ethyl/methyl pyridazine carboxylates with varying substituents. Below is a comparative analysis based on the evidence:

Table 1: Structural and Physicochemical Comparison

*Calculated based on molecular formula.

Physicochemical Properties

- Melting Points: Hydroxy-substituted analogs (e.g., 12d: 220–223°C) exhibit higher melting points due to hydrogen bonding . The target compound’s sulfonyloxy group may elevate its melting point relative to nonpolar analogs like 12b (109–110°C) but lower than hydroxylated derivatives.

- Lipophilicity: Ethyl esters generally increase lipophilicity compared to methyl analogs (e.g., vs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.